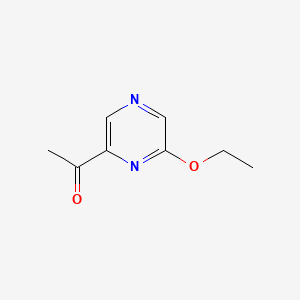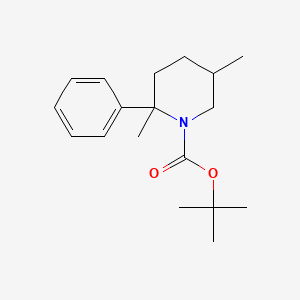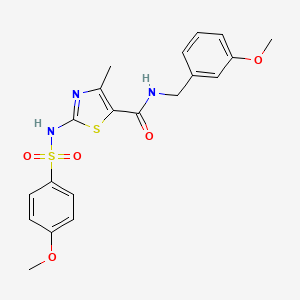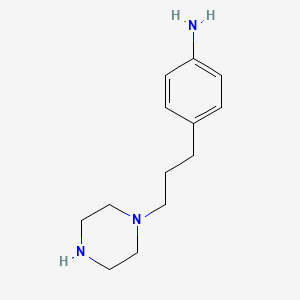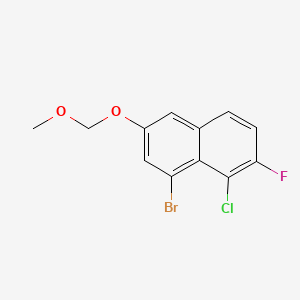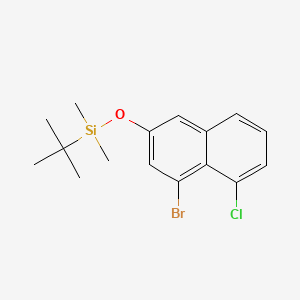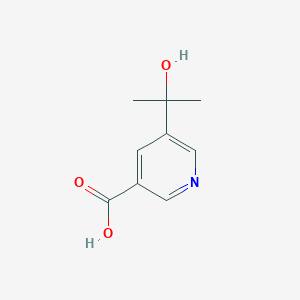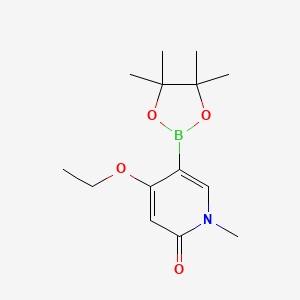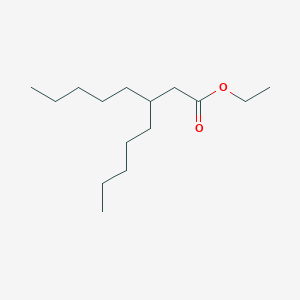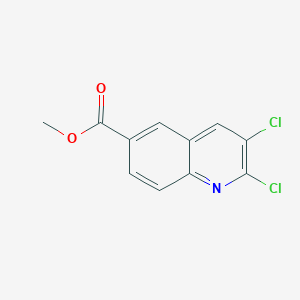
Methyl 2,3-dichloroquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-dichloroquinoline-6-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a carboxylate group at the 6th position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloroquinoline-6-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method involves the reaction of 2,3-dichloroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the chlorine atoms selectively.
化学反应分析
Types of Reactions
Methyl 2,3-dichloroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 2,3-dichloroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of methyl 2,3-dichloroquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied.
相似化合物的比较
Similar Compounds
- Methyl 2,3-dichloroquinoxaline-6-carboxylate
- Methyl 4,6-dichloroquinoline-2-carboxylate
- 2-chloroquinoline-3-carbaldehyde
Uniqueness
Methyl 2,3-dichloroquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution at the 2nd and 3rd positions, combined with the carboxylate group at the 6th position, makes it a valuable intermediate in the synthesis of various bioactive compounds.
属性
分子式 |
C11H7Cl2NO2 |
|---|---|
分子量 |
256.08 g/mol |
IUPAC 名称 |
methyl 2,3-dichloroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-9-7(4-6)5-8(12)10(13)14-9/h2-5H,1H3 |
InChI 键 |
SAXKVPPXKUGGIP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=CC(=C(N=C2C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
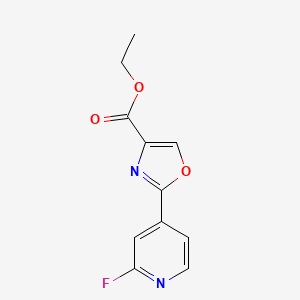
![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)

